molecular formula C13H15N5O3 B8108880 N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide

N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B8108880
M. Wt: 289.29 g/mol
InChI Key: OKDDIGLCLCBGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide (CAS Number: 1422059-71-9) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, combining a pyrimido[1,2-a][1,4]diazepin-4-one core with an isoxazole-5-carboxamide moiety. Its molecular formula is C13H15N5O3, and it has a molecular weight of 289.29 g/mol [ citation 1 ][ citation 3 ]. The compound's value in research stems from its potential pharmacological activities. Compounds with isoxazole-carboxamide structures have demonstrated promising antitumor properties in preclinical studies [ citation 6 ]. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding interactions with various enzymes and receptors, which is crucial for modulating biological activity [ citation 3 ]. The intricate pyrimidodiazepinone core further contributes to the molecule's complexity and potential for specific target engagement. This product is intended for research applications only and is not designed for human therapeutic or veterinary use. It is suited as a building block for synthesizing more complex molecules, a reference standard in analytical studies, or a lead compound in investigating new biological pathways [ citation 1 ].

Properties

IUPAC Name

N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-12-6-9(7-15-13(20)10-2-4-16-21-10)17-11-8-14-3-1-5-18(11)12/h2,4,6,14H,1,3,5,7-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDDIGLCLCBGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation for Stereochemical Control

A pivotal method for constructing the chiral 10(S)-amino group in the diazepine core involves rhodium-catalyzed asymmetric hydrogenation (Scheme 1). The ketone precursor V is reduced under hydrogen gas (50–100 psi) using a chiral Rh-(R,R)-Me-DuPHOS catalyst system, achieving enantiomeric excess (ee) >98%. Key parameters include:

ParameterOptimal ConditionImpact on Yield/ee
Catalyst loading0.5–1 mol% RhHigher loading reduces ee
SolventMeOH/CH₂Cl₂ (1:1)Polar aprotic mix improves solubility
Temperature15–25°CLower temps favor ee
Reaction time12–24 hoursProlonged time risks racemization

This step avoids tedious resolution steps, improving overall yield to 85–90%.

Cyclization and Ring Expansion

The diazepine ring is formed via Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Figure 1). Isoxazole intermediates 1a–f undergo rearrangement at 80°C in toluene, yielding 4-oxo-1,4-dihydropyridine-3-carboxylates 2a–f with 70–95% efficiency. Substrate scope includes aryl, heteroaryl, and alkyl groups at positions 2 and 6, enabling modular diversification.

Synthesis of Isoxazole-5-carboxamide

Hydroxylamine-Mediated Cyclocondensation

The isoxazole ring is constructed via 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes (Scheme 2). For example, ethyl 5-methylisoxazole-4-carboxylate is synthesized by reacting triethyl orthoformate with ethyl acetoacetate, followed by hydroxylamine hydrochloride under pH-controlled conditions. Key advancements include:

  • Ultrasound irradiation : Enhances reaction rate (30 minutes vs. 12 hours) and yield (92%).

  • Ionic liquid solvents : [BMIM]X improves recyclability and reduces byproducts (e.g., isomer content <2%).

Carboxamide Functionalization

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH/EtOH (80°C, 4 hours), followed by EDCl/HOBt-mediated coupling with ammonium chloride to yield the carboxamide. Alternative methods employ BOP reagent for microwave-assisted amidation (10 minutes, 95% yield).

Fragment Coupling and Final Assembly

Reductive Amination Strategy

The methylene linker is introduced via reductive amination between the diazepinone’s primary amine and isoxazole-5-carboxaldehyde (Scheme 3). Sodium cyanoborohydride in MeOH (pH 5–6, 24 hours) affords the coupled product in 75% yield.

Nucleophilic Substitution

Alternatively, bromomethyl-diazepinone VII reacts with isoxazole-5-carboxamide under SN2 conditions (K₂CO₃, DMF, 60°C), achieving 82% yield. Steric hindrance at the diazepine’s 2-position necessitates excess reagent (1.5 eq).

Optimization Challenges and Solutions

Regioselectivity in Isoxazole Formation

Unwanted 3-substituted isomers are suppressed using Hydroxy(tosyloxy)iodobenzene (HTIB) , which selectively generates nitrile oxides from aldoximes. HTIB’s mild conditions (rt, 2 hours) ensure >95% regioselectivity for 5-carboxamide substitution.

Epimerization During Coupling

The chiral 10(S)-center is prone to racemization under basic conditions. Employing buffered aqueous workups (pH 6–7) and low-temperature (0–5°C) reactions preserves stereochemical integrity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Asymmetric hydrogenation9099High stereocontrolRhodium cost
Mo(CO)₆ ring expansion8597Broad substrate scopeToxic Mo byproducts
HTIB-mediated cycloaddition9298Rapid, regioselectiveHTIB stability issues

Chemical Reactions Analysis

Types of Reactions

N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the development of novel pharmaceuticals due to its unique structural features. The isoxazole moiety is known for its biological activity, including anti-inflammatory and analgesic properties.

Neuropharmacology

The hexahydropyrimido structure contributes to the compound's neuroactive properties. Compounds with similar frameworks have been studied for their effects on the central nervous system (CNS), including anxiolytic and antidepressant effects.

Case Study: CNS Activity

A notable investigation into pyrimidine derivatives revealed their potential as anxiolytics through modulation of neurotransmitter systems . Given the structural characteristics of N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide, it may exhibit similar CNS effects warranting further exploration.

Synthesis and Derivative Development

The synthesis of this compound has been explored through various methodologies. The use of isoxazoles in synthetic routes has been documented extensively.

Synthetic Pathways

Recent literature discusses innovative synthetic strategies that leverage isoxazoles for creating complex molecular architectures . These methods could be adapted to synthesize derivatives of this compound for targeted biological testing.

Future Research Directions

Given the promising applications of this compound in medicinal chemistry and neuropharmacology:

Potential Research Areas:

  • In Vivo Studies : Conduct comprehensive animal studies to evaluate the pharmacodynamics and pharmacokinetics.
  • Structure–Activity Relationship (SAR) Studies : Investigate how modifications to the molecular structure affect biological activity.
  • Clinical Trials : Initiate trials focusing on its efficacy against specific conditions like rheumatoid arthritis or anxiety disorders.

Mechanism of Action

The mechanism of action of N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness is highlighted when compared to related heterocyclic systems:

Compound Name Core Structure Key Substituents/Functional Groups Potential Applications Reference
Target Compound Pyrimido[1,2-a][1,4]diazepine Isoxazole-5-carboxamide Unknown (medicinal candidate) -
Compound 11l () Pyrimido[4,5-d]pyrimidine Benzodiazepine, pyridin-3-yl, methylphenyl Kinase inhibition (hypothetical)
Imazamox () Imidazolinone Pyridine, methoxymethyl Herbicide (ALS inhibitor)
Pyrazole-carboximidamides () Pyrazole Phenyl, substituted phenyl groups Bioactive scaffolds (e.g., antimicrobial)

Key Observations:

Core Heterocycles: The target compound’s pyrimido-diazepine core differs from the pyrimido-pyrimidine in Compound 11l , which may alter ring strain, hydrogen-bonding capacity, and interaction with biological targets. Imazamox’s imidazolinone core is structurally simpler but shares nitrogen-rich motifs, commonly exploited in agrochemicals for enzyme inhibition .

Substituent Effects: The isoxazole carboxamide group in the target compound contrasts with the pyrazole-carboximidamides in . Isoxazole’s electron-withdrawing nature may reduce basicity compared to pyrazole derivatives, impacting membrane permeability .

Functional Group Diversity :

  • Carboxamide groups (present in the target compound and ’s N,N-dimethyl-1H-pyrazole-4-carboxamide) are common in drug design for hydrogen-bonding interactions. However, the isoxazole ring’s rigidity may restrict conformational flexibility compared to pyrazole or imidazole derivatives .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The pyrimido-diazepine core’s fused system may reduce aqueous solubility compared to simpler heterocycles like imidazolinones (e.g., imazamox) .
  • Bioavailability : The isoxazole carboxamide’s planar structure could enhance passive diffusion compared to bulkier substituents in Compound 11l .

Biological Activity

N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 1422059-43-5

The compound features a complex structure that includes a hexahydropyrimidine moiety and an isoxazole carboxamide group. Its unique combination of functional groups suggests a range of possible interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyrimidine ring followed by the introduction of the isoxazole group through condensation reactions. Detailed methodologies can be found in various chemical literature sources .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the hexahydropyrimidine structure. For instance:

  • Antibacterial Effects : Compounds derived from similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported at approximately 256 µg/mL .

Anticancer Activity

Research indicates that derivatives of the hexahydropyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that this compound may possess significant anticancer properties.

Neuroprotective Effects

Some studies have suggested neuroprotective effects attributed to compounds with similar structures. They may act by modulating neurotransmitter systems or exhibiting antioxidant properties. This area remains under investigation but shows promise for future therapeutic applications.

Case Studies

  • Case Study on Antibacterial Activity :
    A study evaluated various derivatives of hexahydropyrimidines for their antibacterial properties against clinical isolates. The results indicated that modifications to the side chains significantly enhanced activity against resistant strains of bacteria .
  • Case Study on Anticancer Activity :
    In vitro studies were conducted on human cancer cell lines to assess the cytotoxic effects of N-(methyl)-isoxazole derivatives. The results demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis in targeted cancer cells .

Q & A

Q. Q1. What are the critical steps in synthesizing N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide?

A1. The synthesis typically involves:

  • Step 1: Condensation of hydroxylamine hydrochloride with a nitrile precursor in basic methanol to form intermediates (e.g., describes similar steps for benzodiazepine derivatives).
  • Step 2: Cyclization under reflux conditions (e.g., ethanol at 80°C) to form the pyrimido-diazepine core .
  • Step 3: Coupling the isoxazole-5-carboxamide moiety via nucleophilic substitution or amidation.
  • Purification: Column chromatography (e.g., silica gel, eluent ratios adjusted for polarity) is standard for isolating the final product .

Q. Q2. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the compound’s structure?

A2. Key NMR assignments include:

  • Pyrimido-diazepine core: Protons adjacent to the carbonyl (δ 2.35–2.46 ppm for methyl groups; δ 7.34–8.02 ppm for aromatic protons) .
  • Isoxazole ring: Distinct singlet for the isoxazole proton (δ 6.5–7.5 ppm) and carboxamide NH (δ ~12.20 ppm) .
  • 13C NMR: Carbonyl carbons (170–180 ppm) and sp² carbons in heterocycles (100–160 ppm) .

Advanced Synthesis Optimization

Q. Q3. How can computational methods improve reaction efficiency for this compound?

A3. Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to optimize:

  • Reaction pathways: Identify energetically favorable routes for cyclization and coupling .
  • Isomerization risks: For intermediates with Z/E isomerism (e.g., oxazole derivatives), computational screening minimizes unwanted stereoisomers .
  • Solvent effects: Simulations of solvent polarity guide choices (e.g., NMP for high-polarity intermediates) .

Q. Q4. What strategies mitigate low yields during the final coupling step?

A4.

  • Catalyst screening: DMAP or DIPEA enhances amidation efficiency by activating carbonyl groups .
  • Temperature control: Reflux in ethanol or DMF at 80–100°C improves reaction kinetics without decomposition .
  • Stoichiometric adjustments: Excess isocyanate or carboxamide precursors (1.2–1.5 eq.) drive reactions to completion .

Data Analysis and Contradictions

Q. Q5. How should researchers resolve discrepancies in melting points between batches?

A5.

  • Recrystallization: Use solvents like methanol/water or dichloromethane/hexane to standardize purity .
  • DSC analysis: Differential scanning calorimetry confirms polymorphic forms (e.g., reports 170–172°C for a related compound) .
  • Impurity profiling: LC-MS detects byproducts (e.g., unreacted nitriles or hydrolysis products) affecting thermal properties .

Q. Q6. Why might IR spectra show unexpected C=O stretching frequencies?

A6.

  • Hydrogen bonding: Broadening or shifts in carbonyl peaks (1671 cm⁻¹) arise from intermolecular H-bonding in solid-state vs. solution .
  • Tautomerism: Keto-enol tautomerism in the pyrimido-diazepine ring alters peak positions .
  • Validation: Compare with computed IR spectra (e.g., Gaussian software) for theoretical validation .

Biological Evaluation

Q. Q7. What in vitro assays are suitable for preliminary bioactivity screening?

A7.

  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Binding affinity: SPR or ITC to measure interactions with target proteins (e.g., references similar carboxamide bioactivity) .

Q. Q8. How can metabolic stability be evaluated for this compound?

A8.

  • Microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • CYP450 inhibition: Fluorescent probes assess interactions with cytochrome P450 enzymes .
  • Plasma stability: Incubate in plasma (37°C) and quantify parent compound over 24 hours .

Advanced Mechanistic Studies

Q. Q9. What techniques elucidate the compound’s mechanism of action in enzyme inhibition?

A9.

  • X-ray crystallography: Co-crystallize with target enzymes (e.g., kinases) to identify binding motifs .
  • Molecular dynamics (MD): Simulate ligand-protein interactions over 100+ ns to study conformational changes .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationships .

Q. Q10. How can isomerization during synthesis impact biological activity?

A10.

  • Stereospecific activity: Z/E isomers may exhibit differing binding affinities (e.g., highlights isomerization in oxazole intermediates) .
  • Chiral separation: Use chiral HPLC or SFC to isolate enantiomers and test individually .
  • Pharmacokinetics: Isomers may vary in metabolic stability or tissue penetration, requiring in vivo PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.